molecular formula C12H16O4 B14710092 2-(Benzyloxy)ethyl 2-hydroxypropanoate CAS No. 13808-07-6

2-(Benzyloxy)ethyl 2-hydroxypropanoate

Cat. No.: B14710092
CAS No.: 13808-07-6
M. Wt: 224.25 g/mol
InChI Key: PBXWRTIMUDYEEH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethyl 2-hydroxypropanoate is an ester derivative of 2-hydroxypropanoic acid (lactic acid) and 2-(benzyloxy)ethanol. Its structure features a benzyl ether group attached to an ethyl chain, which is esterified to the hydroxyl-bearing carbon of lactic acid (Figure 1). This compound is likely synthetic, given the absence of reports on natural occurrence. Its applications may span pharmaceuticals, polymers, or specialty chemicals, inferred from structural analogs discussed below.

Properties

CAS No.

13808-07-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-phenylmethoxyethyl 2-hydroxypropanoate

InChI

InChI=1S/C12H16O4/c1-10(13)12(14)16-8-7-15-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3

InChI Key

PBXWRTIMUDYEEH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)ethyl 2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxypropanoic acid (lactic acid) with 2-(benzyloxy)ethanol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)ethyl 2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester moiety can produce 2-(benzyloxy)ethanol .

Scientific Research Applications

2-(Benzyloxy)ethyl 2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Volatility and Solubility: Ethyl lactate (C₅H₁₀O₃) is a small, linear ester with high volatility, detected in yeast cultures during aging . Its low molecular weight and polar hydroxyl group enhance water solubility, making it suitable for food and cosmetic applications. In contrast, this compound (C₁₂H₁₆O₄) has a bulky benzyl group, reducing volatility and increasing lipophilicity. This property may favor use in sustained-release drug formulations or polymer plasticizers.

Biological Activity: The indole-derived ester (C₁₃H₁₅NO₃) exhibits weak antioxidant activity due to the electron-rich indole moiety, which can donate hydrogen atoms to stabilize radicals . However, the benzyloxyethyl analog’s bioactivity remains unexplored in the literature. Ethyl lactate’s natural occurrence in yeast suggests roles in microbial communication or metabolic byproducts, though its functional significance is unclear .

Regulatory and Industrial Relevance: Complex esters like ethyl 2-[4-(benzo[d]oxazol-2-yloxy)phenoxy]propanoate (C₁₈H₁₇NO₅) are often patented for agrochemical use due to heterocyclic aromatic groups that enhance stability and target specificity . Ethyl 2-[(benzyloxy)methoxy]propanoate (C₁₃H₁₈O₄) exemplifies structural variability in benzyl ether esters, highlighting the importance of substituent positioning for tuning reactivity .

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